molecular formula C20H16FN3OS B3409012 2-{[(3-fluorophenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 888450-31-5

2-{[(3-fluorophenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B3409012
CAS No.: 888450-31-5
M. Wt: 365.4 g/mol
InChI Key: YRQOINNQJZXXNT-UHFFFAOYSA-N
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Description

Structure and Key Features: The compound is a pyrimido[5,4-b]indole derivative characterized by a sulfur-linked 3-fluorobenzyl group at position 2 and a propenyl (allyl) substituent at position 2. The propenyl moiety may confer reactivity for further functionalization or influence pharmacokinetic properties.

Such compounds are frequently explored in drug discovery for kinase inhibition, protease modulation, and antimicrobial activity .

Properties

IUPAC Name

2-[(3-fluorophenyl)methylsulfanyl]-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3OS/c1-2-10-24-19(25)18-17(15-8-3-4-9-16(15)22-18)23-20(24)26-12-13-6-5-7-14(21)11-13/h2-9,11,22H,1,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQOINNQJZXXNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-fluorophenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps, including the formation of the pyrimidoindole core and subsequent functionalization. A common synthetic route may include:

    Formation of the Pyrimidoindole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimidoindole scaffold.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorophenyl halide and a suitable nucleophile.

    Sulfanyl Linkage Formation: The sulfanyl linkage is formed by reacting the intermediate with a thiol compound under mild conditions.

    Prop-2-en-1-yl Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-fluorophenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one: can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the carbonyl group to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid, halogens (chlorine, bromine)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Nitro derivatives, halogenated derivatives

Scientific Research Applications

2-{[(3-fluorophenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[(3-fluorophenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of cellular pathways. The fluorophenyl group can enhance binding affinity to target proteins, while the sulfanyl linkage may facilitate interactions with thiol-containing biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs of the target compound, highlighting substituent variations and their implications:

Compound Sulfanyl Substituent Position 3 Substituent Key Differences Biological/Physicochemical Implications References
Target Compound :
2-{[(3-fluorophenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-pyrimidoindol-4-one
3-fluorobenzyl Prop-2-en-1-yl - Enhanced lipophilicity (logP ~4.7) due to fluorine; potential for CNS penetration.
CM830853 :
2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-pyrimidoindol-4-one
3,4-dichlorobenzyl Prop-2-en-1-yl Chlorine substituents instead of fluorine Increased molecular weight and halogen bonding potential; may improve target affinity but reduce solubility.
G864-0183 :
3-(prop-2-en-1-yl)-2-(propylsulfanyl)-pyrimidoindol-4-one
Propyl Prop-2-en-1-yl Alkyl sulfanyl vs. aryl sulfanyl Reduced aromatic interactions; likely lower potency in kinase inhibition but improved metabolic stability.
536715-50-1 :
3-(4-chlorophenyl)-2-phenacylsulfanyl-pyrimidoindol-4-one
Phenacyl (2-oxo-2-phenylethyl) 4-chlorophenyl Ketone-containing sulfanyl chain Higher polarity (logP ~3.9) due to carbonyl group; may enhance solubility but reduce membrane permeability.
536706-83-9 :
3-(3-methoxyphenyl)-2-(isopropylsulfanyl)-pyrimidoindol-4-one
Isopropyl 3-methoxyphenyl Methoxy group and alkyl sulfanyl Electron-donating methoxy group may alter electronic properties; potential for improved metabolic stability.
536715-73-8 :
2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3-(trifluoromethylphenyl)-pyrimidoindol-4-one
2-(4-phenylpiperazin-1-yl)ethyl 3-(trifluoromethylphenyl) Complex sulfanyl chain with piperazine and trifluoromethylphenyl Enhanced receptor binding (piperazine) and strong electron-withdrawing effects (CF₃); potential CNS activity.

Research Findings and Trends

Role of Halogen Substituents :

  • Fluorine (target compound) vs. chlorine (CM830853): Fluorine’s smaller size and higher electronegativity may reduce steric hindrance and improve target selectivity compared to bulkier chlorinated analogs .
  • Trifluoromethyl groups (e.g., 536715-73-8) significantly enhance binding to hydrophobic pockets in enzymes or receptors .

Sulfanyl Group Variations: Aryl sulfanyl groups (e.g., 3-fluorobenzyl) generally exhibit higher binding affinity to aromatic-rich enzyme pockets (e.g., kinases) compared to alkyl sulfanyl groups (e.g., G864-0183) .

Compounds with trifluoromethylphenyl groups (e.g., 536715-73-8) are prioritized in high-throughput screening due to their enhanced metabolic stability and target engagement .

Biological Activity

The compound 2-{[(3-fluorophenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a pyrimidoindole derivative that has garnered interest due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on various studies.

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrimidoindole Core : Cyclization of precursors under acidic or basic conditions.
  • Introduction of the Fluorophenyl Group : Achieved through nucleophilic substitution using fluorophenyl halides.
  • Sulfanyl Linkage Formation : Reacting intermediates with thiol compounds.
  • Prop-2-en-1-yl Substitution : Final step to introduce the prop-2-en-1-yl group.

Chemical Structure

The chemical structure can be summarized as follows:

PropertyDetails
IUPAC Name2-{[(3-fluorophenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Molecular FormulaC20H16FN3OS
CAS Number888450-31-5

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For example:

  • Mannich Bases : A study highlighted various Mannich bases with anticancer properties against human cancer cell lines such as HeLa (cervical), HepG2 (liver), and A549 (lung) cells. The structure–activity relationship suggests that modifications can enhance cytotoxicity .

Antimicrobial Activity

The compound's potential as an antimicrobial agent is notable:

  • A review indicated that structurally diverse Mannich bases demonstrated antibacterial and antifungal activities . The presence of the sulfanyl group may contribute to these properties by interacting with bacterial cell membranes or enzymes.

The biological activity is hypothesized to involve interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation.
  • DNA Interaction : Similar compounds have shown the ability to bind DNA, potentially disrupting replication and transcription processes .

Case Studies and Research Findings

  • Anticancer Evaluation :
    • Compounds similar to 2-{[(3-fluorophenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one were tested against various cancer cell lines. Results indicated IC50 values lower than 10 μM for several derivatives against colon cancer cells .
  • Antimicrobial Testing :
    • A study on Mannich bases showed promising results against a broad spectrum of bacteria, suggesting that modifications in structure could lead to enhanced antimicrobial efficacy .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against HeLa, HepG2, A549
AntimicrobialEffective against various bacteria
Enzyme InhibitionPotential inhibition in cancer pathways

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(3-fluorophenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Reactant of Route 2
2-{[(3-fluorophenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one

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